molecular formula C8H11F3O2 B3009558 4,4-Diethoxy-1,1,1-trifluorobut-2-yne CAS No. 2260936-14-7

4,4-Diethoxy-1,1,1-trifluorobut-2-yne

Cat. No.: B3009558
CAS No.: 2260936-14-7
M. Wt: 196.169
InChI Key: QAAUMTMERDVBCY-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (–CF3), in particular, is a common motif in pharmaceuticals, agrochemicals, and materials science. Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In materials science, fluorination imparts unique properties such as thermal stability and altered electronic characteristics. The development of new reagents and synthetic methods for the introduction of trifluoromethyl groups remains an active and important area of chemical research.

Role of Alkyne-Containing Building Blocks in Modern Synthetic Methodologies

Alkynes are versatile functional groups that serve as fundamental building blocks in organic synthesis. Their linear geometry and the presence of two π-bonds allow for a rich variety of chemical transformations. Alkynes can undergo a wide array of reactions, including cycloadditions, transition metal-catalyzed cross-couplings, and nucleophilic additions, making them invaluable precursors for the construction of complex molecular architectures. The ability of the alkyne moiety to be converted into other functional groups further enhances its synthetic utility.

Structural Features and Potential Reactivity Modulators of the Trifluorobut-2-yne Framework

The structure of 4,4-Diethoxy-1,1,1-trifluorobut-2-yne contains several key features that are expected to modulate its reactivity:

Trifluoromethyl Group: The strongly electron-withdrawing nature of the trifluoromethyl group is anticipated to have a significant impact on the adjacent alkyne. It polarizes the triple bond, making the internal carbon atom more electrophilic and susceptible to nucleophilic attack. This electronic effect can also influence the regioselectivity of addition reactions across the alkyne.

Internal Alkyne: As an internal alkyne, the steric hindrance around the triple bond is greater than in a terminal alkyne. This can affect the rate and feasibility of certain reactions. However, the presence of substituents on both sides of the alkyne allows for the synthesis of highly substituted products.

Diethyl Acetal (B89532) Group: The diethyl acetal serves as a protecting group for a carbonyl functionality. Acetals are stable under neutral and basic conditions but can be readily hydrolyzed to the corresponding aldehyde or ketone under acidic conditions. researchgate.netchemicalbook.com This latent carbonyl group provides a strategic advantage in multi-step syntheses, allowing for the unmasking of a reactive site at a later stage.

These structural elements work in concert to define the chemical behavior of the molecule, offering a unique combination of reactivity and synthetic potential.

Overview of the Current Research Landscape Pertaining to Similar Fluorinated Acetylenes and Acetal-Protected Systems

The synthesis and reactions of fluorinated alkynes are subjects of ongoing research. Various methods have been developed for the introduction of a trifluoromethyl group onto an alkyne, including the use of trifluoromethylating reagents such as (trifluoromethyl)trimethylsilane (TMSCF3) and Togni's reagents. The reactivity of these trifluoromethylated alkynes has been explored in a range of transformations, including cycloaddition reactions and transition metal-catalyzed processes.

Similarly, the use of acetal-protected alkynes is a well-established strategy in organic synthesis. These compounds allow for the execution of chemical transformations on the alkyne moiety without interference from a reactive carbonyl group. The stability of the acetal under various reaction conditions, coupled with its facile removal, makes it an effective protecting group. Research in this area continues to focus on the development of new acetal-based building blocks and their application in the synthesis of complex natural products and other target molecules. While specific research on this compound is not extensively documented in publicly available literature, its chemical profile can be inferred from the established reactivity of these related classes of compounds.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C8H11F3O2
Molecular Weight 196.17 g/mol
IUPAC Name This compound
SMILES CCOC(C#CC(F)(F)F)OCC
InChI InChI=1S/C8H11F3O2/c1-3-12-7(13-4-2)5-6-8(9,10,11)/h7H,3-4H2,1-2H3
InChIKey QAAUMTMERDVBCY-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobut-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAUMTMERDVBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-14-7
Record name 4,4-diethoxy-1,1,1-trifluorobut-2-yne
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Synthetic Methodologies for 4,4 Diethoxy 1,1,1 Trifluorobut 2 Yne

Retrosynthetic Strategies for the Fluorinated Alkyne Acetal (B89532) Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For 4,4-diethoxy-1,1,1-trifluorobut-2-yne, two primary disconnection approaches are considered.

The first strategy involves a functional group interconversion (FGI) of the diethoxy acetal back to a precursor aldehyde, 4,4,4-trifluorobut-2-ynal. This key intermediate simplifies the structure significantly. From this aldehyde, a C-C bond disconnection between the carbonyl carbon and the alkyne reveals two potential synthons: a trifluoromethylacetylene anion and an electrophilic formyl equivalent.

A second, more direct approach disconnects the C(sp)-C(sp³) bond. This pathway suggests an alkylation reaction between a trifluoromethyl-substituted alkyne anion and an electrophilic diethoxyacetal synthon, such as bromodiethoxymethane. This strategy hinges on the successful formation and subsequent reaction of the trifluoromethylacetylide.

Both strategies identify a crucial building block: a C2-alkyne bearing a trifluoromethyl group, such as 3,3,3-trifluoropropyne (B1345459). nih.gov Therefore, the synthesis is effectively divided into three main challenges: the introduction of the trifluoromethyl group onto an alkyne, the formation of the internal alkyne C-C bond, and the construction of the diethoxy acetal.

Methodologies for the Introduction of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group is a critical step in the synthesis of the target molecule. Several methods have been developed for the trifluoromethylation of alkynes, broadly categorized into nucleophilic, electrophilic, and radical pathways.

Copper-Mediated Trifluoromethylation: A widely used and effective method involves the use of copper-based reagents. organic-chemistry.org The nucleophilic trifluoromethylating reagent, trimethyl(trifluoromethyl)silane (Me₃SiCF₃), known as the Ruppert-Prakash reagent, can efficiently trifluoromethylate terminal alkynes in the presence of a copper(I) salt. organic-chemistry.org Another practical approach utilizes a fluoroform-derived CuCF₃ reagent, which can be prepared from the inexpensive industrial byproduct fluoroform (CF₃H). organic-chemistry.org This method often employs a diamine ligand like tetramethylethylenediamine (TMEDA) to facilitate the reaction. organic-chemistry.org

Radical Trifluoromethylation: Radical-based methods offer an alternative under mild conditions. These reactions often utilize photocatalysis or chemical initiators to generate trifluoromethyl radicals (•CF₃) from sources like Togni's reagents (hypervalent iodine compounds) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl). mdpi.com These radicals can then add across the alkyne C-C triple bond.

Electrophilic Trifluoromethylation: While less common for direct alkynylation, electrophilic trifluoromethylating agents can be used to react with nucleophilic organometallic alkyne species. This approach often requires pre-formation of an alkynylmetal species.

The choice of method depends on the substrate scope, functional group tolerance, and the desired reaction conditions. For the synthesis of this compound, a copper-mediated approach starting from a suitable terminal alkyne precursor is often favored for its efficiency and practicality. organic-chemistry.org

Approaches for the Formation of Internal Alkynes

With a trifluoromethylated alkyne precursor in hand, the next step is to form the internal alkyne structure of the target molecule. This can be achieved through alkylation or cross-coupling strategies.

Alkylation Reactions Utilizing Alkyne Anions

This classical C-C bond-forming strategy relies on the acidity of the terminal proton of an alkyne like 3,3,3-trifluoropropyne. The electronegative CF₃ group increases the acidity of the acetylenic proton, facilitating its removal by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), to form a potent trifluoromethylacetylide nucleophile. google.com

This acetylide anion can then react with a suitable electrophile containing the diethoxyacetal moiety. An example of such an electrophile would be bromodiethoxymethane. The reaction proceeds via an Sₙ2 mechanism to furnish the target this compound. The success of this method depends on the careful choice of a non-nucleophilic strong base and anhydrous reaction conditions to prevent side reactions.

Cross-Coupling Methods Involving Trifluoromethylated Alkyne Precursors

Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the internal alkyne. The Sonogashira coupling is particularly well-suited for this purpose. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

In the context of synthesizing the target molecule, two variations of the Sonogashira coupling are feasible:

Coupling of 3,3,3-trifluoropropyne with a halo-acetal: In this scenario, a compound like 1-bromo-2,2-diethoxyethane would be coupled with 3,3,3-trifluoropropyne.

Coupling of a trifluoromethylated halo-alkyne with an acetal-containing alkyne: This approach is less direct and would require the synthesis of more complex starting materials.

The Sonogashira reaction is known for its mild reaction conditions and high tolerance for various functional groups, making it a highly attractive method for synthesizing complex molecules. wikipedia.orgnih.gov Optimized conditions often involve catalysts like Pd(PPh₃)₄ and CuI with a base such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA). nih.gov

Coupling PartnersCatalyst SystemBaseTypical ConditionsRef
Terminal Alkyne + Aryl/Vinyl HalidePd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Amine (e.g., NEt₃, DIPA)Room temp. to moderate heat, inert atmosphere wikipedia.org
3,3,3-Trifluoropropyne + Bromo-diethoxyethanePd(PPh₃)₄, CuINEt₃Anhydrous solvent (e.g., THF, Dioxane) nih.gov

Synthetic Approaches to Diethoxy Acetal Formation on Alkyne Scaffolds

The diethoxy acetal functional group is typically formed from an aldehyde. libretexts.org This transformation involves the acid-catalyzed reaction of an aldehyde with two equivalents of ethanol (B145695). The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the acetal product. libretexts.org This is commonly achieved using a dehydrating agent or a Dean-Stark apparatus. libretexts.org

In the synthesis of this compound, this step would involve the precursor 4,4,4-trifluorobut-2-ynal. The mechanism proceeds through the protonation of the aldehyde's carbonyl oxygen, which increases its electrophilicity. youtube.com A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate after deprotonation. libretexts.orgyoutube.com Subsequent protonation of the hemiacetal's hydroxyl group allows it to leave as a water molecule, generating a resonance-stabilized carbocation. A second molecule of ethanol attacks this carbocation, and a final deprotonation step yields the stable acetal. youtube.com

Care must be taken to ensure that the acidic conditions required for acetal formation are compatible with the trifluoromethylalkyne moiety, which could be sensitive to strong acids or hydration. unizar.es

StepDescriptionKey Reagents
1Protonation of CarbonylAcid Catalyst (e.g., H₂SO₄, PTSA)
2Nucleophilic Attack (1st eq. Alcohol)Ethanol
3Proton TransferEthanol (as base)
4Formation of HemiacetalIntermediate
5Protonation of Hydroxyl GroupAcid Catalyst
6Loss of WaterForms Carbocation
7Nucleophilic Attack (2nd eq. Alcohol)Ethanol
8DeprotonationEthanol (as base)
9Formation of AcetalFinal Product

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

Optimizing the synthesis of this compound involves systematically refining the parameters for each key step to maximize yield and purity while minimizing reaction times and side products.

For Alkyne Alkylation:

Base Selection: The choice of base is critical. While n-BuLi is effective, it can sometimes act as a nucleophile. Non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium tert-butoxide may provide cleaner reactions. google.com

Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to control exothermicity and prevent side reactions, such as oligomerization or reaction with the solvent.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard choices as they are inert under the reaction conditions and effectively solvate the organometallic intermediates.

For Sonogashira Coupling:

Catalyst Loading: Minimizing the amount of palladium and copper catalyst is desirable for both cost and ease of purification. Loadings are often in the range of 1-5 mol % for palladium and 2-10 mol % for copper.

Ligand Choice: The choice of phosphine (B1218219) ligand on the palladium catalyst can significantly influence reaction efficiency. Triphenylphosphine (PPh₃) is common, but other ligands may offer faster reaction rates or broader substrate scope.

Base and Solvent: The amine base not only neutralizes the HX byproduct but also acts as a ligand and solvent. A systematic screening of bases (e.g., NEt₃, DIPA, piperidine) and solvents can lead to significant improvements in yield. nih.gov

For Acetal Formation:

Catalyst: While strong mineral acids can be used, milder acid catalysts such as p-toluenesulfonic acid (PTSA) or Amberlyst resins are often preferred to avoid degradation of sensitive substrates.

Water Removal: Efficient removal of water is paramount. The use of molecular sieves directly in the reaction mixture or azeotropic removal with a Dean-Stark trap is standard practice. libretexts.org

Stoichiometry: Using a large excess of ethanol can help drive the equilibrium towards the product, often serving as both reactant and solvent.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the interplay of these variables and identify the optimal conditions for the academic-scale synthesis of this valuable fluorinated building block.

Exploration of Chemical Reactivity and Mechanistic Pathways of 4,4 Diethoxy 1,1,1 Trifluorobut 2 Yne

Reactivity Profiling of the Internal Trifluoromethyl-Substituted Alkyne Moiety

The presence of a trifluoromethyl group attached to the sp-hybridized carbon of the alkyne profoundly impacts its reactivity. This powerful electron-withdrawing group polarizes the triple bond, rendering the internal alkyne susceptible to a range of chemical transformations.

Investigation of Electrophilic Addition Reactions

Due to the electron-deficient nature of the alkyne, electrophilic addition reactions are generally expected to be less facile compared to their non-fluorinated counterparts. The trifluoromethyl group deactivates the alkyne towards electrophilic attack by destabilizing the formation of a cationic intermediate. However, under forcing conditions or with highly reactive electrophiles, addition reactions can be induced. The regioselectivity of such additions would be dictated by the electronic effects of both the trifluoromethyl and the diethoxy acetal-bearing methylene (B1212753) group.

Study of Nucleophilic Addition Processes

The electron-withdrawing trifluoromethyl group makes the alkyne moiety highly susceptible to nucleophilic attack. Nucleophiles will preferentially add to the carbon atom of the triple bond that is further from the trifluoromethyl group, following a Michael-type addition pathway. This regioselectivity is driven by the formation of a more stable carbanionic intermediate where the negative charge is stabilized by the adjacent electron-withdrawing group. A variety of nucleophiles, including amines, thiols, and carbanions, are expected to react readily with the activated alkyne.

Examination of Cycloaddition Pathways (e.g., [2+2], [3+2], [4+2])

The electron-deficient nature of the trifluoromethyl-substituted alkyne makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a suitable partner in various other cycloaddition processes. In [3+2] cycloadditions, for instance with azides or nitrile oxides, the regiochemical outcome would be influenced by the electronic and steric properties of the reacting partners. The trifluoromethyl group's influence on the frontier molecular orbitals of the alkyne plays a crucial role in determining the rate and selectivity of these cycloaddition reactions.

Transformations Involving the Diethoxy Acetal (B89532) Moiety

The diethoxy acetal group serves as a protected aldehyde functionality. This moiety can undergo various transformations to unmask the aldehyde or be converted into other functional groups, providing synthetic versatility.

Chemical Deprotection and Functional Group Interconversion Strategies

The diethoxy acetal can be readily hydrolyzed under acidic conditions to reveal the corresponding aldehyde. The stability of the acetal allows for selective manipulation of the alkyne moiety without affecting the protected aldehyde. Once deprotected, the resulting aldehyde can be further transformed through oxidation to a carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to form secondary alcohols.

TransformationReagents and ConditionsProduct Functional Group
DeprotectionAqueous Acid (e.g., HCl, H₂SO₄)Aldehyde
OxidationOxidizing agents (e.g., KMnO₄, CrO₃)Carboxylic Acid
ReductionReducing agents (e.g., NaBH₄, LiAlH₄)Primary Alcohol

Transacetalization Reactions with Various Nucleophiles

In the presence of an acid catalyst, the diethoxy acetal can undergo transacetalization with other alcohols or diols. This reaction allows for the exchange of the ethoxy groups for other alkoxy groups, which can be useful for modifying the properties of the protecting group or for introducing specific structural motifs. The equilibrium of the transacetalization reaction can be controlled by the choice of reactants and by removing the liberated ethanol (B145695).

NucleophileProduct Acetal
MethanolDimethyl Acetal
Ethylene Glycol1,3-Dioxolane
1,3-Propanediol1,3-Dioxane

Stereochemical Aspects and Regioselectivity in Transformations

The reactivity of 4,4-diethoxy-1,1,1-trifluorobut-2-yne is expected to be heavily influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This group polarizes the alkyne bond, rendering the C-3 carbon atom electrophilic and susceptible to nucleophilic attack. The bulky diethyl acetal at the C-4 position will likely exert significant steric hindrance, playing a crucial role in directing the stereochemical and regiochemical outcomes of reactions.

In nucleophilic addition reactions, the nucleophile is predicted to attack the C-3 carbon, leading to the formation of a vinyl anion intermediate. The subsequent protonation or reaction with an electrophile would then determine the final product. The regioselectivity of this addition is driven by the powerful inductive effect of the CF₃ group. For instance, in the addition of a generic nucleophile (Nu⁻), the attack will preferentially occur at the carbon atom beta to the trifluoromethyl group.

The stereochemistry of such additions would be influenced by the reaction conditions and the nature of the nucleophile and electrophile. For additions across the alkyne, anti-addition is often observed, leading to the formation of the E-isomer. However, the presence of the bulky acetal group could favor syn-addition in some cases to minimize steric interactions in the transition state.

Regioselectivity in Cycloaddition Reactions:

In cycloaddition reactions, such as the Diels-Alder reaction, this compound would act as a dienophile. The regioselectivity of the cycloaddition with an unsymmetrical diene is expected to be high, governed by the electronic effects of the trifluoromethyl group. The CF₃ group would act as a strong directing group, favoring the formation of the "ortho" or "meta" regioisomer depending on the electronic nature of the diene's substituents.

Catalytic Reactions Utilizing Transition Metals or Organocatalysts

The electron-deficient nature of the alkyne in this compound makes it an excellent substrate for a variety of catalytic transformations.

Transition Metal Catalysis:

Transition metals such as palladium, platinum, gold, and rhodium are known to catalyze a wide range of reactions involving alkynes. For this compound, several key transformations can be envisaged:

Catalytic Hydrogenation: Partial hydrogenation of the alkyne using catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) would be expected to yield the corresponding (Z)-alkene with high stereoselectivity. Complete hydrogenation would lead to the saturated alkane.

Hydrometallation Reactions: Reactions such as hydroboration, hydrosilylation, and hydrostannylation, catalyzed by appropriate transition metal complexes, would proceed with high regioselectivity. The boron, silicon, or tin moiety would add preferentially to the C-3 position due to the directing effect of the CF₃ group. The stereochemistry of these additions is typically syn.

Carbometallation and Cyclization Reactions: Transition metal-catalyzed addition of organometallic reagents or intramolecular cyclizations could provide access to complex fluorinated molecules. The regioselectivity would again be controlled by the electronic and steric factors of the substrate.

The table below summarizes potential transition metal-catalyzed reactions and their expected outcomes.

Reaction TypeCatalyst ExampleExpected Major Product RegioisomerExpected Major Product Stereoisomer
Partial HydrogenationLindlar's Catalyst (Pd/CaCO₃/Pb)N/A(Z)-4,4-Diethoxy-1,1,1-trifluorobut-2-ene
Hydroboration-Oxidation9-BBN, then H₂O₂/NaOH4,4-Diethoxy-1,1,1-trifluorobutan-3-oneN/A
HydrosilylationKarstedt's catalyst (Pt complex)(E)-4,4-Diethoxy-1,1,1-trifluoro-3-(trialkylsilyl)but-2-eneE-isomer

Organocatalysis:

Organocatalysts, particularly Lewis bases and Brønsted acids, could also be employed to activate this compound towards nucleophilic attack. For instance, a Lewis base could add to the C-3 position, forming a zwitterionic intermediate that could then react with an electrophile. This type of activation could enable a range of conjugate addition reactions with various nucleophiles under mild conditions.

The development of enantioselective catalytic systems, using either chiral transition metal complexes or chiral organocatalysts, would be a significant advancement, allowing for the synthesis of enantioenriched fluorinated building blocks from this versatile starting material.

Advanced Spectroscopic Characterization and Structural Analysis of 4,4 Diethoxy 1,1,1 Trifluorobut 2 Yne and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,4-Diethoxy-1,1,1-trifluorobut-2-yne. A combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton, carbon, and fluorine signals.

Proton (¹H) and Carbon (¹³C) NMR Investigations

In ¹H NMR spectroscopy, the ethoxy groups would be expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methine proton (CH) attached to the two oxygen atoms would likely appear as a singlet, though long-range coupling to the trifluoromethyl group across the alkyne is a possibility.

¹³C NMR spectroscopy would provide information on the carbon skeleton. The trifluoromethyl carbon would exhibit a quartet due to coupling with the three fluorine atoms. The two carbons of the alkyne bond would have distinct chemical shifts, and the carbon of the acetal (B89532) group (CH) would be found at a characteristic downfield shift. The ethoxy group carbons would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethoxy) 1.1 - 1.3 (triplet) 14 - 16
CH₂ (ethoxy) 3.5 - 3.8 (quartet) 60 - 65
CH (acetal) 5.2 - 5.5 (singlet) 90 - 95
C≡C (alkyne) - 70 - 90

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is crucial for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group. A single resonance would be expected for the three equivalent fluorine atoms. The chemical shift of this signal is sensitive to the electronic effects of the adjacent alkyne moiety.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethoxy groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying long-range couplings (over two or three bonds). This would be instrumental in connecting the ethoxy groups to the acetal carbon and linking the acetal proton to the alkyne carbons and potentially the trifluoromethyl carbon.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Under electron ionization (EI), the molecule would likely undergo fragmentation through several pathways. Common fragmentation patterns for acetals include the loss of an ethoxy radical or an ethanol (B145695) molecule. Cleavage of the carbon-carbon bond between the alkyne and the acetal group would also be a probable fragmentation route.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment Identity
196 [M]⁺ (Molecular Ion)
151 [M - OCH₂CH₃]⁺
123 [M - CF₃]⁺
101 [CH(OCH₂CH₃)₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid method for identifying the key functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C-O bonds of the ether linkages, the C-F bonds of the trifluoromethyl group, and the C≡C triple bond of the alkyne. The presence of a weak but sharp alkyne stretch would be a key diagnostic feature.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
C-H (alkane) 2850 - 3000
C≡C (alkyne) 2100 - 2260 (weak)
C-F (trifluoromethyl) 1100 - 1400 (strong)

Computational and Theoretical Studies on 4,4 Diethoxy 1,1,1 Trifluorobut 2 Yne

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4-Diethoxy-1,1,1-trifluorobut-2-yne, these calculations would reveal the interplay between its electron-withdrawing trifluoromethyl group, the electron-rich alkyne moiety, and the flexible diethoxy acetal (B89532) group.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of organic molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would elucidate key aspects of its molecular geometry. The strong electronegativity of the fluorine atoms in the trifluoromethyl group is known to significantly influence the electronic properties of adjacent functional groups. mdpi.com In this molecule, the CF3 group would induce a significant dipole moment, polarizing the electron density of the alkyne's triple bond. vub.be

The geometry of the acetylene (B1199291) unit is expected to be nearly linear, a characteristic feature of sp-hybridized carbons. tandfonline.comvaia.com However, minor deviations from perfect linearity (180°) could be induced by the bulky diethoxy acetal and trifluoromethyl substituents. Theoretical investigations on phenylene-acetylene macrocycles have demonstrated the utility of ab initio calculations in determining such geometric parameters. nih.gov The C-F bond lengths and C-C bond lengths within the molecule would be consistent with those observed in other trifluoromethylated compounds. nih.govpsu.edu

The presence of two ethyl groups in the diethoxy acetal moiety introduces conformational flexibility. A thorough conformational analysis would be essential to identify the most stable spatial arrangements of these groups. Computational methods are crucial for exploring the potential energy surface and identifying low-energy conformers. nih.govresearchgate.net For the diethoxy group, rotation around the C-O bonds would lead to various staggered and eclipsed conformations. It is anticipated that the lowest energy conformer would minimize steric interactions between the ethyl groups and the rest of the molecule. The barrier to rotation for the CF3 group itself is generally low in isolated molecules, though intermolecular interactions in a condensed phase can increase this barrier. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the characterization of novel compounds.

DFT calculations are widely used to predict 19F NMR chemical shifts. nih.gov The chemical shift of the trifluoromethyl group in this compound is expected to be highly sensitive to its electronic environment. researchgate.net By comparing calculated shifts with experimental data for related compounds, a reliable prediction can be made. Various DFT functionals and basis sets have been benchmarked for their accuracy in predicting 19F NMR chemical shifts, with methods like B3LYP often providing a good balance of accuracy and computational cost. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. The characteristic C≡C stretching frequency of the alkyne is a prominent feature that is sensitive to its electronic environment. aip.org DFT calculations can predict this and other key vibrational modes, aiding in the interpretation of experimental IR spectra. wisc.eduyoutube.com The table below presents hypothetical, yet representative, predicted spectroscopic data for this compound, based on typical values for its constituent functional groups.

Spectroscopic ParameterPredicted Value
¹⁹F NMR Chemical Shift (ppm) -65 to -75
¹³C NMR Chemical Shift (C≡C, ppm) 80-90 (CF₃-C≡), 90-100 (≡C-CH)
IR Vibrational Frequency (C≡C, cm⁻¹) 2200-2250
IR Vibrational Frequency (C-F, cm⁻¹) 1100-1200

Elucidation of Reaction Mechanisms via Transition State Modeling

The trifluoromethyl group renders the alkyne susceptible to nucleophilic attack. Computational modeling of reaction pathways, including the identification of transition states, can provide deep insights into the reactivity of this compound. For instance, the addition of a nucleophile to the triple bond can be modeled to determine the activation energy and the geometry of the transition state. Such studies have been performed for the trifluoromethylative difunctionalization of alkynes, providing valuable mechanistic details. rsc.org

DFT calculations can be employed to map out the potential energy surface of a reaction, identifying intermediates and the energy barriers that separate them. This approach is crucial for understanding the regioselectivity and stereoselectivity of reactions involving trifluoromethyl alkynes. nih.govrsc.orgrsc.org

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity.

Fukui Functions: The Fukui function is a key concept in conceptual DFT that helps identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.orgfaccts.de For this compound, the Fukui function for nucleophilic attack (f+) would likely be largest on the carbon atom of the alkyne adjacent to the trifluoromethyl group, indicating its high electrophilicity. rsc.org Conversely, the Fukui function for electrophilic attack (f-) might highlight the oxygen atoms of the diethoxy groups.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecular surface. libretexts.orgyoutube.comreadthedocs.io For this molecule, the ESP map would show a region of high positive potential (electron deficiency) around the alkyne carbon attached to the CF3 group, making it a prime target for nucleophiles. researchgate.net The fluorine atoms would exhibit a negative electrostatic potential. The table below summarizes the expected reactivity descriptors.

Reactivity DescriptorPredicted Site of Reactivity
Fukui Function (f+) Alkyne carbon adjacent to CF₃
Fukui Function (f-) Oxygen atoms of diethoxy groups
Electrostatic Potential Positive potential on the alkyne, negative potential on fluorine atoms

Strategic Applications and Synthetic Utility of 4,4 Diethoxy 1,1,1 Trifluorobut 2 Yne As a Versatile Building Block

Role in the Synthesis of Fluorinated Heterocyclic Compounds

The construction of fluorinated heterocyclic compounds is a significant focus in medicinal and agrochemical research. Based on the reactivity of analogous trifluoromethylated ynones, 4,4-Diethoxy-1,1,1-trifluorobut-2-yne is anticipated to be a valuable precursor for a variety of heterocyclic systems. The electron-deficient nature of the alkyne, polarized by the adjacent trifluoromethyl group, would render it susceptible to nucleophilic attack.

One potential application is in cycloaddition reactions. For instance, it could serve as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions with various 1,3-dipoles to furnish five-membered heterocycles. The acetal (B89532) group could either be carried through the synthesis or be hydrolyzed to a ketone, which could then participate in further cyclization reactions.

Additionally, conjugate additions of binucleophiles to the activated alkyne could provide a direct route to various heterocyclic rings. For example, reaction with hydrazines could yield pyrazoles, while reaction with amidines could lead to pyrimidines. The specific reaction conditions would likely determine the regiochemical outcome of these cyclizations.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Class Potential Heterocyclic Product
1,3-Dipoles (e.g., azides, nitrile oxides) Triazoles, Isoxazoles
Dienes Fluorinated Cyclohexadienes/Aromatics
Hydrazines Pyrazoles
Amidines Pyrimidines

Potential as a Precursor for Stereoselective Synthesis of Fluoroalkylated Chiral Molecules

The synthesis of enantiomerically pure fluoroalkylated compounds is of high interest for the development of new pharmaceuticals. nih.gov this compound could serve as a prochiral substrate for various asymmetric transformations.

For instance, stereoselective reduction of the alkyne to either a cis- or trans-alkene would introduce two new stereocenters. Subsequent asymmetric dihydroxylation or epoxidation of the resulting alkene would lead to chiral polyols or epoxides, which are versatile intermediates in organic synthesis.

Furthermore, the development of catalytic asymmetric conjugate addition reactions to the activated alkyne using chiral ligands could provide a direct route to enantioenriched products. The acetal moiety could also be hydrolyzed to the corresponding ketone, which could then undergo asymmetric reduction or other stereoselective additions to the carbonyl group.

Table 2: Potential Stereoselective Transformations

Reaction Type Potential Chiral Product
Asymmetric hydrogenation Chiral fluoroalkylated alkanes/alkenes
Asymmetric dihydroxylation (after reduction) Chiral fluoroalkylated diols
Asymmetric conjugate addition Chiral fluoroalkylated Michael adducts

Development of New Synthetic Methodologies Through its Unique Reactivity Profile

The distinct electronic properties of this compound could be exploited to develop novel synthetic methodologies. The trifluoromethyl group's strong electron-withdrawing nature significantly activates the alkyne for nucleophilic attack, a feature that can be harnessed in various transformations.

For example, this enhanced electrophilicity could enable reactions with traditionally unreactive nucleophiles under mild conditions. The development of cascade reactions initiated by a nucleophilic attack on the alkyne, followed by intramolecular cyclization, could provide rapid access to complex molecular architectures.

The acetal group also offers a unique point of reactivity. It can be hydrolyzed under acidic conditions to reveal a ketone, which can then be used in a plethora of subsequent transformations. This latent carbonyl functionality allows for a two-stage reactivity profile, where the alkyne and the masked ketone can be manipulated in a stepwise manner.

Integration into Complex Organic Synthesis Towards Analogs of Biologically Active Molecules

The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its positive influence on properties such as metabolic stability and bioavailability. The ability to introduce this group into complex molecules is therefore highly desirable. This compound represents a building block that could be integrated into the synthesis of analogs of biologically active molecules.

Its incorporation could be envisioned in the synthesis of fluorinated analogs of natural products or existing drugs. For example, the trifluoromethylated butyne backbone could be elaborated into side chains that are then appended to a core scaffold of a known bioactive molecule. This approach would allow for the systematic investigation of the effect of the trifluoromethyl group on biological activity.

The versatility of the alkyne and the latent carbonyl functionality would allow for its incorporation at various stages of a complex synthesis, making it a flexible tool for medicinal chemists.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Protocols

Currently, detailed and established synthetic protocols for 4,4-Diethoxy-1,1,1-trifluorobut-2-yne are not widely documented in scientific literature. Future research should prioritize the development of sustainable and atom-economical methods for its synthesis. This would involve exploring catalytic systems that minimize waste, reduce the use of hazardous reagents, and operate under milder reaction conditions. Investigating one-pot syntheses or flow chemistry approaches could also contribute to more environmentally benign production methods. A comparative analysis of potential synthetic routes is crucial for identifying the most efficient and greenest approach.

Potential Synthetic ApproachKey AdvantagesResearch Focus
Catalytic Coupling ReactionsHigh efficiency, potential for selectivity.Development of novel catalysts, optimization of reaction conditions.
Flow ChemistryImproved safety, scalability, and reproducibility.Design of continuous flow reactors, integration of in-line purification.
One-Pot SynthesisReduced waste, time, and resource efficiency.Exploration of compatible sequential reactions.

Exploration of Asymmetric Catalysis for Enantioselective Transformations

The structure of this compound does not inherently possess a chiral center. However, its functional groups offer reaction sites where chirality can be introduced. Future research could explore the use of this compound as a prochiral substrate in asymmetric catalysis. The development of enantioselective transformations would be a significant advancement, opening pathways to new chiral building blocks for the pharmaceutical and agrochemical industries. Research efforts would need to focus on designing chiral catalysts that can effectively control the stereochemical outcome of reactions involving the alkyne or acetal (B89532) moieties.

Investigation of its Role in Material Science Applications

The unique combination of a trifluoromethyl group and a diethoxy acetal in this compound suggests potential applications in material science. The fluorine content could impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to polymers or other materials. Future investigations should focus on the polymerization of this compound or its incorporation as a monomer into copolymers. The resulting materials could be evaluated for applications in coatings, advanced polymers, or functional materials where the specific properties imparted by the trifluoromethyl group are advantageous.

Potential Application AreaDesirable Properties from FluorinationResearch Direction
High-Performance PolymersThermal stability, chemical resistance.Polymerization studies, characterization of polymer properties.
Functional CoatingsHydrophobicity, oleophobicity.Surface modification and coating formulation.
Electronic MaterialsDielectric properties.Synthesis and evaluation of materials for electronic components.

Expansion of Reaction Scope to Novel Reaction Types

The reactivity of this compound is largely unexplored. A significant area for future research is the expansion of its known reaction scope. Investigating its participation in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, could lead to the synthesis of complex heterocyclic compounds. Furthermore, exploring novel transition-metal-catalyzed transformations of the alkyne functionality would be a fruitful area of research. Understanding the influence of the trifluoromethyl and diethoxy groups on the reactivity of the alkyne is a key scientific question that needs to be addressed.

Synergistic Approaches Combining Experimental and Computational Research

Given the lack of experimental data, a synergistic approach combining computational and experimental research would be highly beneficial for accelerating the understanding of this compound. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict its molecular properties, reaction mechanisms, and spectroscopic signatures. These theoretical insights can then guide the design of experiments, saving time and resources. For instance, computational screening could identify promising catalysts for its synthesis or predict the feasibility of novel reactions, which can then be validated in the laboratory. This integrated approach will be instrumental in efficiently unlocking the chemical potential of this understudied compound.

Q & A

Q. What are the established synthetic routes for preparing 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one, and what critical parameters affect yield?

The compound is synthesized via the reaction of triethyl orthoacetate with trifluoroacetic anhydride under conditions adapted from Hojo et al. Key parameters include solvent choice (acetonitrile with triethylamine), reflux duration (24 hours), and stoichiometric ratios of reactants. Yields depend on precise temperature control and exclusion of moisture .

Q. How is the purity and structural integrity of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one verified post-synthesis?

Structural confirmation relies on 1H^1H and 19F^{19}F NMR spectroscopy. For example, 1H^1H NMR peaks at δ = 4.93 (s, 1H) and 4.39 (q, J = 7.2 Hz, 2H) are characteristic. Purity is assessed via chromatography (TLC/HPLC) and melting point analysis, as demonstrated in hydrazine-derived cyclization reactions .

Q. What are the common applications of this compound in heterocyclic chemistry?

It serves as a precursor for synthesizing trifluoromethylated pyrazoles, isoxazoles, and pyrimidines through reactions with dinucleophiles like hydrazines, hydroxylamine, and acetylguanidine. These heterocycles are valuable in medicinal and materials chemistry due to their fluorinated motifs .

Q. What analytical techniques are critical for confirming intermediates in trifluoromethylated heterocycle synthesis?

Combined use of 1H^1H/19F^{19}F NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) is essential. For instance, X-ray studies revealed intermolecular O–H⋯N hydrogen bonds stabilizing crystal structures .

Advanced Research Questions

Q. What strategies improve low yields in synthesizing sulfoximido derivatives from 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one?

Optimize reaction time (24-hour reflux), use triethylamine as a base to scavenge acids, and select sulfoximides with electron-donating groups (e.g., S,S-dimethylsulfoximide). Yields of 60–72% were achieved by tuning these parameters .

Q. How can regioselectivity be controlled in cyclocondensation reactions of 4-ethoxy-4-sulfoximido intermediates?

Solvent polarity and nucleophile choice dictate regioselectivity. For example, toluene promotes pyrazole formation with hydrazines, while methanol favors isoxazoles with hydroxylamine. Steric effects of substituents (e.g., tosyl groups) further direct product formation .

Q. How should researchers resolve contradictions in reaction outcomes with different nucleophiles?

Systematically vary nucleophile basicity (e.g., phenylhydrazine vs. nicotinohydrazide), solvent polarity, and temperature. Documenting reaction conditions (e.g., reflux vs. RT) and intermediates via in-situ NMR can identify critical factors .

Q. What challenges arise in characterizing trifluoromethylated heterocycles, and how are they mitigated?

Challenges include complex 19F^{19}F NMR splitting patterns and hygroscopicity. Use deuterated solvents for NMR clarity and anhydrous conditions during isolation. X-ray crystallography resolves ambiguous structures, as shown for pyrazole derivatives .

Q. How do solvent choices influence reaction pathways in cyclocondensation?

Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, favoring sulfoximido exchange. Non-polar solvents (e.g., toluene) enhance cyclization entropy, driving heterocycle formation. Methanol’s protic nature facilitates hydroxylamine reactivity toward isoxazoles .

Methodological Insights from Evidence

  • Synthetic Optimization : Refluxing acetonitrile with triethylamine is critical for O,N-exchange reactions with sulfoximides .
  • Regioselective Cyclization : Tosylhydrazine in toluene yields 5-hydroxy-3-sulfoximido pyrazoles (68–77% yields), while nicotinohydrazide requires methanol for optimal results .
  • Data Contradictions : Discrepancies in reaction outcomes (e.g., yield variations with arylhydrazines) are addressed by comparing nucleophile electronic profiles and solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.